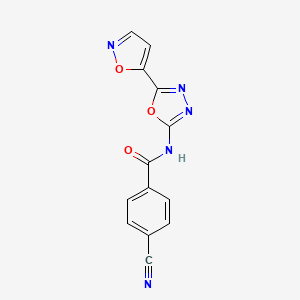

4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a cyano group at the para position. The molecule is further functionalized with a 1,3,4-oxadiazole ring linked to an isoxazole moiety at the 5-position. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Propriétés

IUPAC Name |

4-cyano-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N5O3/c14-7-8-1-3-9(4-2-8)11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJDYQXSQOJOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The isoxazole ring can be introduced through a cycloaddition reaction involving nitrile oxides and alkenes. The final step often involves the coupling of the isoxazole-oxadiazole intermediate with a cyano-substituted benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials such as polymers and metal-organic frameworks

Mécanisme D'action

The mechanism of action of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparaison Avec Des Composés Similaires

Key Observations :

Key Observations :

- Oxadiazole derivatives with indole or sulfanyl groups () show superior enzyme inhibition compared to simpler analogs, suggesting the target compound’s isoxazole-oxadiazole system may require additional functionalization for optimal activity .

Physicochemical Properties

*Calculated using ChemDraw.

Key Observations :

- The target compound’s lower molecular weight and logP compared to compound 6 () suggest improved bioavailability .

Activité Biologique

4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

The synthesis typically involves the reaction of isoxazole derivatives with oxadiazole precursors. The process can be outlined as follows:

- Preparation of Isoxazole : The initial step involves synthesizing the isoxazole ring through cyclization reactions.

- Formation of Oxadiazole : The oxadiazole moiety is introduced via condensation reactions with appropriate nitriles or carboxylic acids.

- Final Coupling : The benzamide structure is completed by coupling the isoxazole and oxadiazole intermediates using standard amide formation techniques.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. For instance, a related compound was tested against various bacterial and fungal strains, showing significant inhibitory effects:

| Compound | Zone of Inhibition (mm) at 100 μg/mL |

|---|---|

| 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide | 25 (against Staphylococcus aureus) |

| Control (Clotrimazole) | 20 (against Candida albicans) |

These results indicate that the presence of both the isoxazole and oxadiazole moieties contributes to enhanced antimicrobial activity compared to standard treatments .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using cancer cell lines have shown that 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide induces apoptosis in various cancer types. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

Case Study : A study evaluated the compound's effects on MCF-7 breast cancer cells:

| Treatment | IC50 (μM) | Mechanism |

|---|---|---|

| 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide | 15.2 | Induction of apoptosis via caspase activation |

| Doxorubicin | 10.0 | DNA intercalation |

The findings suggest that while both compounds are effective, the new compound has a distinct mechanism that could be advantageous for specific cancer types .

Toxicity Studies

Toxicity assessments have also been conducted using zebrafish embryo models to evaluate developmental toxicity. The results indicated that while the compound exhibits promising biological activity, careful consideration must be given to its dosage to minimize adverse effects during therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires a systematic approach combining statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of experiments while assessing interactions between variables like stoichiometry and reaction time . Purification strategies may involve recrystallization using solvent mixtures (e.g., methanol/water) or column chromatography with gradients tailored to the compound’s polarity. Reaction progress should be monitored via TLC or HPLC to detect intermediates and byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in deuterated DMSO or CDCl to confirm the presence of the isoxazole, oxadiazole, and benzamide moieties. Anisotropic effects in the oxadiazole ring may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns, particularly for the cyano and heterocyclic groups .

- X-ray Crystallography: Single-crystal analysis resolves stereoelectronic effects and validates hydrogen-bonding interactions (e.g., N–H⋯N/O), critical for understanding packing behavior .

- HPLC-PDA: Reverse-phase chromatography with C18 columns and UV detection at 254 nm ensures purity (>95%) and identifies polar impurities .

Advanced Research Questions

Q. How can computational reaction path searches and quantum chemical calculations be integrated into experimental design for this compound?

Methodological Answer: Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways, transition states, and thermodynamic stability of intermediates. For example, calculating activation energies for cyclization steps in oxadiazole formation can guide solvent selection (e.g., DMF for high dielectric environments) . Machine learning algorithms trained on reaction databases (e.g., PubChem) prioritize feasible synthetic routes by correlating electronic descriptors (e.g., Fukui indices) with experimental yields . Hybrid QM/MM simulations model solvent effects and catalyst interactions to refine reaction conditions .

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction mechanisms involving this compound?

Methodological Answer: Discrepancies often arise from incomplete solvation models or overlooked steric effects. To resolve this:

- Experimental Validation: Conduct kinetic isotope effect (KIE) studies or trapping of intermediates (e.g., using quenching agents) to validate computational intermediates .

- Multiscale Modeling: Combine coarse-grained molecular dynamics with DFT to account for bulk solvent interactions and byproduct formation .

- Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in computational parameters (e.g., dielectric constant, temperature) and identify error margins .

Q. What strategies are effective in determining the pharmacological potential of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide?

Methodological Answer:

- Target Identification: Perform molecular docking (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the compound’s heterocyclic motifs as hydrogen-bond donors/acceptors .

- In Vitro Assays: Screen for cytotoxicity (MTT assay) and enzyme inhibition (IC determination) in cell lines relevant to inflammation or cancer. Use SAR studies to optimize the cyano group’s electronic effects on binding affinity .

- ADMET Profiling: Assess metabolic stability (e.g., microsomal incubation) and permeability (Caco-2 monolayer assays) to prioritize derivatives with favorable pharmacokinetics .

Q. What are the key challenges in scaling up the synthesis of this compound from milligram to gram scale, and how can they be mitigated?

Methodological Answer:

- Reactor Design: Transition from batch to flow chemistry to enhance heat/mass transfer, particularly for exothermic steps like oxadiazole cyclization .

- Byproduct Management: Implement inline IR spectroscopy or PAT (Process Analytical Technology) to monitor intermediates and optimize quenching protocols .

- Solvent Recovery: Use distillation or membrane separation (e.g., nanofiltration) to recycle high-boiling solvents like DMF, reducing costs and environmental impact .

- Crystallization Control: Seed crystals and regulate cooling rates to avoid polymorphic variations that compromise bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.